

# TDI-011536 Administration Via Intraperitoneal Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TDI-011536** is a potent and selective inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), key components of the Hippo signaling pathway.[1][2] This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. By inhibiting LATS1/2, **TDI-011536** prevents the phosphorylation of Yes-associated protein (YAP) and its transcriptional co-activator with PDZ-binding motif (TAZ).[3][4][5][6][7] This leads to the nuclear accumulation of YAP/TAZ, subsequent activation of their target genes, and promotion of cell proliferation.[3][4] [5][6][7] These characteristics make **TDI-011536** a valuable tool for research in regenerative medicine and oncology.

This document provides detailed application notes and protocols for the intraperitoneal (IP) administration of **TDI-011536** in preclinical models, based on currently available data.

### **Data Presentation**

In Vitro Potency of TDI-011536

| Parameter                           | Value                 | Reference |
|-------------------------------------|-----------------------|-----------|
| LATS1 IC50                          | 0.76 nM (at 2 mM ATP) | [2]       |
| Cell-based YAP Phosphorylation EC50 | 10 nM                 | [2]       |



## In Vivo Pharmacodynamics of Intraperitoneal TDI-011536 in Mice

The following table summarizes the observed effects of a single intraperitoneal injection of **TDI-011536** on YAP phosphorylation in different organs.

| Dosage<br>(mg/kg) | Organ              | Time Post-<br>Injection | Observation<br>on pYAP<br>Levels               | Reference |
|-------------------|--------------------|-------------------------|------------------------------------------------|-----------|
| 200               | Heart, Liver, Skin | 2 hours                 | Remarkable reduction                           | [3][4]    |
| 200               | Heart, Liver, Skin | 4 hours                 | Significantly reduced                          | [3][4][5] |
| 200               | Heart, Liver, Skin | 8 hours                 | Recovery to baseline                           | [3]       |
| 100               | Heart, Liver       | 4 hours                 | Maintained<br>dephosphorylatio<br>n            | [3][4][5] |
| 100               | Skin               | 4 hours                 | Failed to<br>maintain<br>dephosphorylatio<br>n | [3][4][5] |
| 50                | Heart, Liver, Skin | 4 hours                 | No significant reduction                       | [3][4][5] |

## Experimental Protocols Formulation of TDI-011536 for Intraperitoneal Injection

This protocol is based on the vehicle formulation used in published preclinical studies.[3][4]

Materials:

TDI-011536 powder



- Kolliphor® HS 15 (Solutol® HS 15)
- Phosphate-buffered saline (PBS), sterile
- Sterile microcentrifuge tubes
- Sonicator

#### Procedure:

- Prepare a 10% (w/v) solution of Kolliphor® HS 15 in sterile PBS. For example, to prepare 10 mL, dissolve 1 g of Kolliphor® HS 15 in 10 mL of sterile PBS.
- Weigh the required amount of TDI-011536 to achieve the desired final concentration for injection.
- Add the TDI-011536 powder to the 10% Kolliphor® HS 15 solution.
- Emulsify the mixture by sonication until a homogenous suspension is achieved.
- The prepared formulation should be used immediately for optimal results.

## **Protocol for Intraperitoneal Injection in Mice**

This protocol provides a general guideline for IP injection in mice and should be performed in accordance with institutional animal care and use committee (IACUC) regulations.[8]

#### Materials:

- Prepared **TDI-011536** formulation
- Sterile syringes (1 mL or appropriate size)
- Sterile needles (25-27 gauge)
- 70% ethanol for disinfection
- Appropriate personal protective equipment (PPE)



#### Procedure:

#### Animal Restraint:

- Properly restrain the mouse to expose the abdominal area. The two-person technique is
  often preferred for safety and accuracy.[8] One person restrains the mouse by securing
  the head and tail, while the other performs the injection.
- Position the mouse with its head tilted downwards to allow the abdominal organs to shift away from the injection site.
- Injection Site Identification:
  - The recommended injection site is the lower right or left quadrant of the abdomen.[8] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

#### Injection:

- Swab the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
- Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
- Slowly inject the TDI-011536 formulation. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[8]
- Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
  - Monitor the animal for any signs of distress, pain, or adverse reactions following the injection.[8]
  - Observe the injection site for any signs of inflammation or infection.



## Mandatory Visualization Signaling Pathway of TDI-011536 Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. TDI-011536 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [TDI-011536 Administration Via Intraperitoneal Injection: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#tdi-011536-administration-in-intraperitoneal-injections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com